molecular formula C11H14O B13584106 3-(3,5-Dimethylphenyl)prop-2-en-1-ol

3-(3,5-Dimethylphenyl)prop-2-en-1-ol

Cat. No.: B13584106
M. Wt: 162.23 g/mol
InChI Key: SHCSUOOHXCTUSF-ONEGZZNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)prop-2-en-1-ol can be achieved through several methods. One common synthetic route involves the reaction of 3,5-dimethylbenzaldehyde with propargyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethylphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a propen-1-ol group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(E)-3-(3,5-dimethylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h3-4,6-8,12H,5H2,1-2H3/b4-3+

InChI Key

SHCSUOOHXCTUSF-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)/C=C/CO)C

Canonical SMILES

CC1=CC(=CC(=C1)C=CCO)C

Origin of Product

United States

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